CAFFEINE and SODIUM BENZOATE
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;1,3,7-trimethylpurine-2,6-dione;benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4H,1-3H3;1-5H,(H,8,9);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPVFVNISJVEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N4NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5743-17-9 (Parent) | |
| Record name | Sodium caffeine benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00230002 | |
| Record name | Sodium caffeine benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-95-1 | |
| Record name | Sodium caffeine benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium caffeine benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeine sodium benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies for Compound Characterization and Quantification
Spectroscopic Techniques for Simultaneous Estimation
Spectroscopic methods offer a rapid and non-destructive means of analyzing caffeine (B1668208) and sodium benzoate (B1203000). These techniques are based on the principle that molecules absorb light at specific wavelengths.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a widely used technique for the quantitative analysis of caffeine and sodium benzoate in a mixture. Several methods have been developed to resolve the overlapping spectra of these two compounds.
The simultaneous equation method, also known as the Vierordt's method, is a classical approach for analyzing mixtures of two or more components that absorb at each other's wavelength of maximum absorbance (λmax). youtube.comyoutube.com For a mixture of this compound, the λmax for sodium benzoate is typically observed at 224 nm, while for caffeine it is at 274 nm. researchgate.netrjptonline.orgresearchgate.net
The method involves measuring the absorbance of the mixture at both 224 nm and 274 nm. researchgate.netrjptonline.org By determining the absorptivity values of the pure components at these two wavelengths, a set of simultaneous equations can be constructed and solved to determine the concentration of each compound in the mixture. youtube.comyoutube.com
Table 1: UV Spectrophotometric Data for Simultaneous Equation Method
| Compound | λmax |
|---|---|
| Sodium Benzoate | 224 nm |
This table presents the wavelengths of maximum absorbance used for the simultaneous quantification of sodium benzoate and caffeine.
The absorption ratio method, or Q-analysis, is another UV spectrophotometric technique that utilizes the isobestic point of the two compounds. An isobestic point is a wavelength at which two or more species have the same molar absorptivity. ijpcbs.com For the this compound system, an isobestic point is commonly found at 241 nm or 242 nm. researchgate.netijpcbs.com
This method involves measuring the absorbance of the mixture at the isobestic point (e.g., 241 nm) and at the λmax of one of the components (e.g., 274 nm for caffeine). researchgate.netglobalauthorid.com The ratio of these absorbances, along with the known absorptivities of the pure components, allows for the calculation of their respective concentrations. scribd.com This method can be simpler than the simultaneous equation method as it requires fewer measurements.
Table 2: Key Wavelengths for Absorption Ratio Method
| Parameter | Wavelength |
|---|---|
| Isobestic Point | 241 nm or 242 nm |
This table highlights the critical wavelengths utilized in the absorption ratio method for analyzing this compound mixtures.
Qualitative Spectroscopic Assays
Qualitative tests provide a preliminary indication of the presence of specific compounds.
The Murexide test is a classic colorimetric test used to identify caffeine and other purine (B94841) alkaloids. wikipedia.orgguidechem.com The procedure involves oxidizing the sample with an oxidizing agent like potassium chlorate (B79027) in the presence of an acid (e.g., hydrochloric acid), followed by evaporation to dryness. wikipedia.orghindustanuniv.ac.in The resulting residue, when exposed to ammonia (B1221849) vapor, produces a characteristic purple-pink color due to the formation of murexide, confirming the presence of caffeine. wikipedia.orgchegg.com
For sodium benzoate, the Ferric Chloride (FeCl3) test is a common qualitative assay. In a neutral solution, benzoates react with ferric chloride to form a buff-colored or salmon-colored precipitate of ferric benzoate. resource.orgweber.edufssai.gov.in This simple test can be used to quickly screen for the presence of benzoates in a sample. innovareacademics.in
Chromatographic Separation and Detection
Chromatographic techniques are powerful for separating and quantifying the components of a mixture with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous determination of this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. bioline.org.broup.com
In a typical RP-HPLC method, a C18 column is used as the stationary phase. bioline.org.brtjpr.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. bioline.org.brtjpr.org The pH of the mobile phase is a critical parameter that influences the retention and separation of the analytes. nih.govnih.gov Detection is typically performed using a UV detector at a wavelength where both compounds have significant absorbance, such as 225 nm or 230 nm. nih.govtjpr.org
The method is validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. nih.govresearchgate.net HPLC offers excellent resolution and sensitivity, allowing for the accurate quantification of this compound even in complex matrices. tjpr.orgnih.gov
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., acetate) |
| Detector | UV at 225 nm or 230 nm |
| Flow Rate | Typically 0.8 to 1.4 mL/min |
This table summarizes common instrumental conditions for the separation and quantification of this compound by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For analyses requiring higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. waters.comchromatographyonline.com These methods couple the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer. chromatographyonline.com LC-MS is particularly useful for analyzing complex matrices and for identifying and quantifying trace-level analytes. nih.gov
One study utilized LC-MS to analyze the serum metabolic profiles of individuals with long-term exposure to caffeine-sodium benzoate, demonstrating the technique's power in metabolomic research. nih.gov Another application involves a simple LC-MS method for the simultaneous determination of multiple food additives, including benzoic acid and caffeine, using a single quadrupole mass spectrometer. chromatographyonline.com LC-MS/MS, which involves multiple stages of mass analysis, provides even greater specificity and is a common tool in clinical and metabolomic urinalysis for caffeine and its metabolites. waters.com
Sample Preparation and Extraction Protocols
Proper sample preparation is a critical step to ensure accurate and reliable quantification of this compound. The primary goal is to extract the target analytes from the sample matrix and remove interfering substances.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the separation of this compound from aqueous samples like beverages. rsyn.fyithesciencein.orgwikipedia.org This method partitions compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.orgarcjournals.org
In the context of beverage analysis, the sample is first made alkaline to ensure that acidic compounds are in their salt form, while caffeine remains as a free base. An organic solvent, such as dichloromethane (B109758) or chloroform, is then added. arcjournals.orgjchr.org Caffeine, being more soluble in the organic solvent, is extracted from the aqueous layer. Subsequently, the aqueous layer can be acidified to convert sodium benzoate to benzoic acid, which can then be extracted with a fresh portion of the organic solvent. This process effectively separates the two compounds from each other and from the sample matrix. thesciencein.org
Validation Parameters in Analytical Method Development
To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. nih.gov Key validation parameters, as defined by guidelines from the International Conference on Harmonization (ICH), include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. For methods analyzing this compound, recovery values are typically expected to be high, with studies reporting ranges between 95% and 106%. tjpr.orgbioline.org.brresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). Validated methods show low RSD values, often below 2%, for both intraday and interday precision. nih.govwiley.comresearchgate.netresearchgate.net
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is demonstrated by a high correlation coefficient (r² or R²) for the calibration curve, typically greater than 0.996. tjpr.orgbioline.org.brnih.govwiley.comresearchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
These parameters are crucial for establishing the performance characteristics of the analytical method. bioline.org.br
Table 2: Validation Parameters for this compound Analysis
| Parameter | Caffeine | Sodium Benzoate | Source |
|---|---|---|---|
| Linearity (r²) | > 0.9962 | > 0.9962 | nih.gov, wiley.com |
| Accuracy (% Recovery) | ≥ 95.75% | ≥ 95.75% | nih.gov, wiley.com |
| Precision (%RSD) | ≤ 1.950% | ≤ 1.950% | nih.gov, wiley.com |
| LOD (µg/mL) | 0.10 - 0.19 | 0.10 - 0.19 | nih.gov, wiley.com |
| LOQ (µg/mL) | 0.33 - 0.63 | 0.33 - 0.63 | nih.gov, wiley.com |
| LOD (µg/mL) | 0.3481 | 0.3552 | researchgate.net, researchgate.net |
| LOQ (µg/mL) | 1.0548 | 1.0763 | researchgate.net, researchgate.net |
Intermolecular Interactions and Solubilization Mechanisms of Caffeine and Sodium Benzoate
Hydrotropic Phenomena and Solubility Enhancement
Hydrotropy is a critical solubilization technique in various fields, particularly pharmaceuticals, where enhancing the aqueous solubility of poorly soluble active ingredients is a major challenge. researchgate.net Unlike mechanisms involving co-solvents or surfactants, hydrotropy does not rely on simple phase mixing or the formation of well-defined micelles in the traditional sense. ijcrt.org Instead, it involves specific, weaker, and more transient interactions between the solute and the hydrotropic agent. researchgate.netijcrt.org
Sodium benzoate (B1203000) is a well-documented hydrotropic agent for numerous poorly water-soluble compounds, including caffeine (B1668208). researchgate.netijcrt.orgajpaonline.com The addition of sodium benzoate to aqueous caffeine solutions can enhance caffeine's solubility by several orders of magnitude. nih.gov This effect is the primary reason for their combined use in various formulations, where a higher concentration of dissolved caffeine is required than what is achievable in water alone. vulcanchem.comumaryland.edu The process involves the formation of a water-soluble complex between caffeine and sodium benzoate. researchgate.netcymitquimica.com
The precise mechanism behind hydrotropic solubilization has been a subject of extensive research and debate. nih.gov For the caffeine-sodium benzoate system, recent advanced analytical techniques have shed light on the complex interplay of forces. Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and neutron total scattering have revealed that the enhancement of caffeine's solubility is not due to a single mechanism but a combination of several concurrent processes. nih.govcore.ac.uk
The solubilization of caffeine by sodium benzoate is underpinned by a delicate balance of specific, non-covalent intermolecular forces. Advanced analytical methods have allowed for the deconvolution of these interactions at the molecular level.
A significant attractive force contributing to the formation of a caffeine-benzoate complex is the π-stacking interaction between the aromatic ring systems of the two molecules. nih.govcore.ac.uk Neutron total scattering studies have confirmed the presence of this stacking between the planar structure of the caffeine molecule and the aromatic ring of the benzoate anion. nih.govcore.ac.uk This non-covalent interaction, where the electron-rich π orbitals of the two rings overlap, is a crucial first step in forming a soluble complex. Similar π-π stacking mechanisms have been proposed for the interaction of caffeine with other aromatic hydrotropes like sodium salicylate (B1505791). mdpi.comresearchgate.net
Perhaps the most critical factor in the hydrotropic mechanism is the interaction with the surrounding water molecules. The strongest hydrogen bond interaction identified in the caffeine-sodium benzoate system is between the benzoate anion and water. nih.govcore.ac.uk This powerful interaction helps to effectively dissolve the caffeine-benzoate complex once it is formed. nih.gov The hydrotropic agent essentially modifies the structure of the solvent, making it more hospitable to the caffeine molecule. mdpi.com Caffeine itself is capable of forming hydrogen bonds with water, and these interactions are also enhanced in the presence of sodium benzoate, contributing to its increased solubility. mdpi.comresearchgate.net
Role of Specific Intermolecular Forces
Solution State Aggregation Dynamics
The behavior of this compound in solution is not limited to simple one-to-one complexation. Both molecules exhibit tendencies to form aggregates, and their interaction leads to complex aggregation dynamics. Caffeine is known for its propensity to self-associate in aqueous solutions, a factor that limits its solubility. mdpi.comnih.gov
Sodium benzoate, as a hydrotrope, exhibits aggregation behavior that is distinct from typical surfactants. It forms weak aggregates, and its aggregation is more pronounced in the presence of a hydrophobic solute like caffeine. scispace.com Studies on sodium benzoate in water have identified a critical aggregate concentration (CAC), which can be determined through measurements of surface tension, conductivity, and viscosity. scispace.com
The interaction between the two compounds involves a dynamic equilibrium between self-aggregation and hetero-aggregation (complex formation). Research on the similar caffeine-sodium salicylate system suggests that the hydrotrope promotes the self-aggregation of caffeine. mdpi.comnih.gov A proposed mechanism involves the initial formation of a caffeine-hydrotrope complex through π-π stacking. These complexes can exist at higher concentrations than caffeine alone. When these complexes interact, the hydrotrope anion may be released, allowing for the formation of caffeine self-aggregates, driven by the favorable hydration of the hydrotrope anion and the inherent tendency of caffeine molecules to stack. mdpi.com This transient complexation and subsequent aggregation is a key feature of the solution's dynamic state.
Interactive Data Table: Key Intermolecular Interactions in the Caffeine-Sodium Benzoate System
The table below summarizes the primary intermolecular forces responsible for the hydrotropic solubilization of caffeine by sodium benzoate, as identified by various research findings.
| Interacting Molecules | Type of Interaction | Primary Role in Solubilization | Supporting Evidence |
| Caffeine & Benzoate Anion | π-Stacking | Formation of a soluble complex | Neutron Total Scattering |
| Sodium Cation & Caffeine-Benzoate Complex | Coulombic (Electrostatic) | Stabilization of the complex in solution | Neutron Total Scattering |
| Benzoate Anion & Water | Hydrogen Bonding | Dissolving the complex and modifying solvent structure | Neutron Total Scattering, NMR Spectroscopy |
| Caffeine & Water | Hydrogen Bonding | Enhanced interaction in the presence of the hydrotrope | Neutron Total Scattering, NMR Spectroscopy |
Caffeine Self-Aggregation in Aqueous Environments
In aqueous solutions, caffeine molecules exhibit a significant tendency to self-associate. nih.gov This phenomenon is primarily driven by the stacking of the planar, hydrophobic faces of the caffeine molecules, akin to stacking coins. nih.gov This self-aggregation leads to the formation of various species, including dimers, trimers, and larger polymers. cdnsciencepub.com
Molecular dynamics simulations have revealed that this stacking arrangement allows the methylene (B1212753) groups to be staggered, which minimizes steric clashes. nih.gov The process of aggregation is enthalpically driven; the liberation of structured water molecules from the hydrophobic surfaces of caffeine upon stacking results in a significant gain in enthalpy. nih.gov
Fourier-transform infrared (FT-IR) spectroscopy studies have shown that the self-association of caffeine in aqueous solutions leads to shifts in the carbonyl stretching frequencies to higher wavenumbers. cdnsciencepub.com This observation is attributed to the reduced hydrogen bonding between water and the C=O groups of the stacked caffeine molecules. cdnsciencepub.com A monomer-dimer-polymer model has been used to describe the equilibria, with distinct association constants for dimer (Kd) and polymer (Kp) formation. cdnsciencepub.com
Experimental and simulation data indicate the formation of two primary types of clusters: linear aggregates of stacked molecules and larger, disordered branched aggregates. acs.org The linear stacks can consist of 2 to 14 caffeine molecules, while the branched structures can reach sizes in the range of 1000–3000 Å. acs.org
| Parameter | Value | Method |
|---|---|---|
| Dimerization Constant (Kd) | 158.1 L mol-1 | Ultraviolet Spectroscopy cdnsciencepub.com |
| Polymerization Constant (Kp) | 27 L mol-1 | Infrared Spectroscopy cdnsciencepub.com |
| Dimerization Constant | 565.33 M-1 | UV/Visible Spectrophotometry researchgate.net |
Influence of Sodium Benzoate on Caffeine Aggregation and Hydration
Sodium benzoate is known to increase the aqueous solubility of caffeine. mdpi.comnih.gov While it might be expected that this is due to a reduction in caffeine's self-aggregation, studies have shown that sodium benzoate actually promotes the self-aggregation of caffeine in water. mdpi.com
The enhanced solubility is not a result of sodium benzoate acting as a structure-making agent for water, but rather due to its direct interactions with caffeine molecules. mdpi.com Sodium benzoate has been identified as a hydrotropic agent, meaning it enhances the solubility of other solutes. researchgate.net Nuclear magnetic resonance (NMR) and neutron total scattering analyses have demonstrated that this enhancement is facilitated by hydrogen bond interactions between water and sodium benzoate. researchgate.net
| Property | Observation | Reference |
|---|---|---|
| Caffeine Solubility | Increased by 2-2.7 times in 0.1 mol∙kg-1 sodium salicylate solution | mdpi.com |
| Caffeine Self-Aggregation | Promoted in the presence of sodium salicylate | mdpi.com |
| Caffeine Hydration Number | Decreased from 5.25 to 4.24 in the presence of sodium salicylate | mdpi.com |
Co-crystallization and Solid-State Interactions
Principles of Co-crystal Formation from Solutions
Co-crystals are crystalline structures composed of two or more different molecular components held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgresearchgate.net The formation of co-crystals from a solution is a complex process governed by several factors, including supersaturation, nucleation, and crystal growth. nih.gov
A primary method for producing co-crystals is through the slow evaporation of a solution containing the constituent molecules. wikipedia.orgsysrevpharm.org For co-crystallization to be successful from a solution, the components should ideally have similar solubilities in the chosen solvent; otherwise, the less soluble component may precipitate out alone. nih.gov However, matching solubilities is not a guarantee of success. nih.gov The choice of solvent is critical as it influences the intermolecular interactions that can lead to co-crystal formation. wikipedia.org
Other solution-based methods for co-crystal formation include:
Cooling Crystallization: This method relies on the principle that the solubility of the components decreases with a reduction in temperature, leading to supersaturation and subsequent crystallization. mdpi.com
Antisolvent Crystallization: An antisolvent, in which the components are poorly soluble but which is miscible with the primary solvent, is added to the solution to induce precipitation of the co-crystal. mdpi.com
Slurry Conversion: A suspension of one or both components is created in a small amount of solvent. The stable co-crystal then nucleates and grows as the initial crystals dissolve. mdpi.com
The design of co-crystals often relies on the principles of supramolecular synthesis, utilizing predictable hydrogen bonding patterns (synthons) to guide the assembly of the crystal lattice. nih.gov However, the prediction of whether co-crystallization will occur in a given system often still requires empirical screening. nih.gov
Prenucleation Aggregation as a Predictive Indicator for Co-crystallization
Recent research has focused on the link between the formation of prenucleation aggregates in solution and the subsequent formation of co-crystals. researchgate.netfigshare.com These aggregates, or clusters, are formed between the co-crystal components in the solution phase before the onset of nucleation. researchgate.net The presence and nature of these prenucleation clusters can serve as a rapid and reliable indicator for predicting the likelihood of co-crystallization from a particular solvent. researchgate.netfigshare.com
For the caffeine-benzoic acid system, which has been noted for its difficulty in co-crystallizing from solution, studies using 1H and 13C NMR spectroscopy have been employed to investigate these prenucleation interactions. researchgate.netfigshare.com These studies revealed the existence of strong heteromeric dimers between caffeine and benzoic acid in various solvents. researchgate.netfigshare.com
The outcome of the crystallization process was directly correlated with the presence of these prenucleation aggregates:
In acetonitrile (B52724), where pure co-crystal formation was observed, detectable prenucleation aggregates were present. researchgate.net
In acetone, which resulted in the concomitant crystallization of both the co-crystal and caffeine, these aggregates were also found. researchgate.net
Conversely, in dimethyl sulfoxide (B87167) (DMSO), from which the co-crystal did not form, no prenucleation aggregates could be detected. researchgate.netfigshare.com
This suggests that probing the solution for these prenucleation clusters using techniques like NMR spectroscopy can be a valuable tool for screening suitable solvents and predicting the success of co-crystallization, thereby aiding in the manufacturing and scale-up processes. researchgate.netfigshare.com
| Solvent | Crystallization Result | Prenucleation Aggregates Detected | Reference |
|---|---|---|---|
| Acetonitrile | Pure co-crystal formation | Yes | researchgate.net |
| Acetone | Concomitant crystallization of co-crystal and caffeine | Yes | researchgate.net |
| Methanol | No co-crystallization | Not specified, but strong heteromeric dimers found | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | No co-crystal formation | No | researchgate.netfigshare.com |
Computational and Advanced Spectroscopic Investigations of Compound Systems
Molecular Dynamics (MD) Simulations in Understanding Solution Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of caffeine (B1668208) and sodium benzoate (B1203000) in solution. Although direct MD simulation studies specifically detailing the caffeine-sodium benzoate system are not extensively published, the principles are well-established through simulations of caffeine in aqueous solutions and its interactions with similar aromatic molecules. mdpi.comnih.gov These simulations are crucial for understanding the aggregation phenomena and the role of water in mediating interactions.
MD simulations on aqueous caffeine solutions have revealed a strong tendency for caffeine molecules to self-aggregate. nih.gov This process is characterized by the stacking of the planar caffeine molecules, much like coins, to minimize their hydrophobic surface area exposure to water. nih.gov The simulations show a dynamic equilibrium between larger aggregates (n-mers) and smaller clusters. nih.gov
In the context of hydrotropy, MD simulations are employed to explore how a hydrotrope like sodium benzoate alters this aggregation behavior. researchgate.net Simulations on similar systems, such as caffeine with sodium salicylate (B1505791), suggest that the hydrotrope can influence caffeine's self-aggregation. mdpi.com The computational approach allows for the examination of various molecular interactions, including π-π stacking between the aromatic rings of caffeine and the benzoate anion, and the electrostatic interactions involving the sodium cation. nih.govcore.ac.uk Furthermore, simulations can elucidate the reorganization of water molecules around the solutes, which is a key factor in the solubilization process. mdpi.comnih.gov By calculating radial distribution functions (RDFs), researchers can predict the preferred distances and orientations between different molecular species in the solution, confirming the formation of caffeine-benzoate complexes.
Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Aqueous Caffeine Systems
| Finding | Description | Significance |
|---|---|---|
| Caffeine Self-Aggregation | Caffeine molecules exhibit a strong tendency to stack on top of each other in water. nih.gov | This self-association is a key factor limiting caffeine's aqueous solubility. |
| Stacking Geometry | The stacking occurs with staggered orientations of the methyl groups to minimize steric hindrance. nih.gov | Provides insight into the specific geometry of caffeine aggregates. |
| Dynamic Equilibrium | A dynamic balance exists between large caffeine stacks and smaller clusters or individual molecules. nih.gov | Highlights the fluid nature of aggregation in solution. |
| Hydrotrope Interaction | Hydrotropes like benzoate are hypothesized to interact with caffeine, disrupting self-aggregation and forming hetero-aggregates. mdpi.comwiley.com | Explains the mechanism by which sodium benzoate increases caffeine solubility. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective experimental technique for probing the interactions between caffeine and sodium benzoate at the atomic level. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the molecules, revealing how these environments change upon complexation.
Studies using ¹H NMR have demonstrated a strong interaction between this compound in aqueous solutions. nih.govcore.ac.uk When sodium benzoate is added to a solution of caffeine, significant changes in the chemical shifts of the caffeine protons are observed. wiley.com Specifically, the signals for the N-methyl protons of caffeine shift, which indicates their involvement in, or proximity to, the interaction with the benzoate anion. wiley.com This observation is critical as it confirms the formation of hetero-associates between caffeine and benzoate, which disrupts the self-association of caffeine molecules. wiley.com
¹³C NMR spectroscopy offers complementary and often more detailed insights into the geometry of the caffeine-benzoate complex. wiley.com Concentration-dependent ¹³C NMR studies have shown a pronounced upfield shift for the carbon atoms in the dioxopyrimidine ring of caffeine, while the atoms of the imidazole (B134444) ring are less affected. wiley.com This pattern suggests a specific orientation in the stacking interaction, where the benzoate anion is positioned primarily over the six-membered ring of the caffeine molecule. wiley.com The magnitude of these chemical shift changes allows for the characterization of the complex's geometry and stability. wiley.comacs.org
Table 2: Representative Chemical Shift Changes in NMR Studies of Caffeine-Benzoate Interaction
| Nucleus | Observation | Interpretation |
|---|---|---|
| ¹H (Caffeine N-CH₃ groups) | Significant changes in chemical shifts upon addition of sodium benzoate. wiley.com | Indicates the breakdown of caffeine self-aggregates and the formation of caffeine-benzoate hetero-complexes. wiley.com |
| ¹³C (Caffeine Dioxopyrimidine Ring) | Strong upfield shifts observed in concentration-dependent measurements. wiley.com | Suggests vertical π-π stacking with the benzoate anion positioned over this part of the caffeine molecule. wiley.com |
| ¹³C (Caffeine Imidazole Ring) | Minimal changes in chemical shifts. wiley.com | Indicates this part of the caffeine molecule is less involved in the direct stacking interaction with benzoate. wiley.com |
Neutron Total Scattering Analysis for Solution Structures and Hydration Numbers
Neutron total scattering, often combined with isotopic substitution (e.g., H/D substitution in water), is a powerful technique for determining the structure of liquids and solutions on a molecular scale. acs.orgnih.gov When applied to the caffeine-sodium benzoate system, it provides direct, quantitative information about the spatial arrangement of all atoms, including the crucial water molecules. nih.gov
This method, coupled with Empirical Potential Structure Refinement (EPSR), a type of computer modeling that fits a 3D model of the solution to the scattering data, has been used to create a detailed picture of the caffeine-sodium benzoate aqueous solution. nih.govcore.ac.uk The analysis confirms the existence of π-stacking between the caffeine molecule and the benzoate anion, a key interaction driving the formation of the complex. nih.govcore.ac.uk It also reveals the presence of Coulombic interactions between the negatively charged benzoate anion and the positively charged sodium cation. nih.govcore.ac.uk
Formulation Science and Material Engineering in Non Clinical Contexts
Design and Preparation of Homogeneous Solid Compositions.iajps.com
The creation of uniform, solid compositions of caffeine (B1668208) and sodium benzoate (B1203000) is a critical aspect of their application in various non-clinical fields. These are not simple physical mixtures but rather homogeneous solids designed to ensure consistent properties and performance. google.com
Aqueous Solution Formation and Drying Processes.iajps.com
A primary method for preparing these solid compositions involves the formation of an aqueous solution followed by a drying process. google.com This technique allows for precise control over the final product's characteristics. The process begins by dissolving both caffeine and sodium benzoate in water to create a solution with the desired ratio of the two components. vulcanchem.com It has been noted that the dissolution of caffeine is significantly improved when the sodium benzoate is dissolved first. google.com
Once a homogeneous aqueous solution is achieved, various drying methods can be employed to remove the water and form the solid composition. These methods include:
Spray drying
Drum drying
Vacuum drying
Tray drying
Oven drying google.com
Drum drying is a particularly preferred method. google.com The resulting solid is a homogeneous composition where the this compound are uniformly distributed. google.comvulcanchem.com This process allows for the creation of a solid with a very low residual water content, typically up to 1.0% by weight, and preferably as low as 0.2%. google.com
Control of Component Ratios and Material Properties.iajps.com
A key advantage of the aqueous solution method is the ability to precisely control the ratio of caffeine to sodium benzoate in the final solid product. google.com The ratio in the solid composition directly reflects the ratio in the initial aqueous solution. google.com This allows for the production of materials with consistent and reproducible properties, which is a significant improvement over the challenges faced with physical mixtures where particle size and density variations can lead to inconsistencies. google.com
The ratio of sodium benzoate to caffeine can be varied over a wide range, from approximately 0.1:1 to 3:1 by weight. google.com This flexibility allows for the tailoring of the material's properties to specific applications. For instance, in one documented process, a solid composition was prepared with a sodium benzoate to caffeine ratio of about 2.5:1. google.comvulcanchem.com The resulting solid, after drying, maintained this precise ratio. google.com
Strategies for Enhancing Component Incorporation and Dispersion.iajps.com
The primary strategy for ensuring excellent incorporation and dispersion of this compound is the creation of a homogeneous aqueous solution prior to drying. google.com By dissolving both components completely, the resulting solid is not a physical mixture but a uniform composition at the molecular level. google.com
The order of dissolution can play a role in the efficiency of the process. Dissolving sodium benzoate in water before adding caffeine significantly enhances the ease of caffeine dissolution. google.com This is due to the hydrotropic effect of sodium benzoate, which increases the solubility of caffeine in water. unl.eduresearchgate.net The solubility of caffeine in water is approximately 1.5 g per 100 mL, while the combination with sodium benzoate can increase this to about 83 g per 100 mL. unl.edu This enhanced solubility is crucial for creating concentrated solutions that can be efficiently dried into a homogeneous solid. google.com
Novel Formulation Applications (e.g., Avian Repellent Formulations for Solubility and Phytotoxicity Control).google.com
A significant non-clinical application of this compound compositions is in the development of avian repellents for agricultural use. Caffeine has been identified as a promising, effective, and environmentally safe repellent, but its low solubility in water has posed challenges for practical field applications. unl.edu The inclusion of sodium benzoate in formulations is a key strategy to overcome this limitation by enhancing caffeine's solubility. unl.eduresearchgate.net
Research has focused on developing optimized formulations that are both effective as a repellent and safe for the crops they are designed to protect. unl.edu These formulations aim to control solubility for ease of application and to manage phytotoxicity to avoid harming the seeds. unl.eduresearchgate.net
Impact on Seed Germination in Agricultural Applications.google.com
A critical consideration in the development of avian repellent seed treatments is the potential for phytotoxicity, or harm to the seeds, which can manifest as reduced germination rates. unl.edu Early formulations of this compound with low water content showed no germination. unl.edu However, by adjusting the water content and the molar ratio of caffeine to sodium benzoate, it was possible to create formulations that did not negatively impact seed germination. unl.edu
In one study, a formulation with a 2:1 ratio of caffeine to sodium benzoate and a specific water volume (89 mL/kg) resulted in 95% germination, which was comparable to the control group treated only with water. unl.edu This demonstrates the importance of precise formulation to balance repellent efficacy with crop safety.
The table below summarizes the germination results of rice seeds treated with various this compound formulations.
| Treatment Components | Water Volume (mL) | Caffeine:Sodium Benzoate Ratio | Germination Rate (%) |
| Water only (control) | - | - | ~90% |
| Transfilm and water | - | - | ~90% |
| Caffeine, Sodium Benzoate | <20 | - | 0% |
| Caffeine, Sodium Benzoate | 89 | 2:1 | 95% |
Data sourced from germination testing of rice seed treatments. unl.edu
Optimization of Excipient Combinations (e.g., Transfilm).google.com
To further enhance the practical application of caffeine-based avian repellents, formulations are often optimized with the inclusion of other excipients. unl.edu Transfilm, a sticker-spreader agent, is one such excipient used in combination with this compound. unl.edu
The role of Transfilm is to improve the adherence of the repellent formulation to the seeds and to aid in its even distribution. unl.edu Research has shown that a formulation containing caffeine, sodium benzoate, and Transfilm successfully enhanced the solubility of the mixture and limited the phytotoxicity of the seed treatments. unl.edu The combination of these components allows for a practical and effective application in an agricultural setting, providing a nonlethal method for managing bird-related crop damage. unl.edu
Mechanistic Biochemical and Cellular Research in Vitro and Non Human in Vivo Models
Molecular and Cellular Responses to Caffeine (B1668208) and Sodium Benzoate (B1203000) Combinations
The combination of caffeine and sodium benzoate elicits a range of molecular and cellular responses that have been the subject of scientific investigation, particularly in the context of cancer research. These responses involve the modulation of critical cellular processes such as apoptosis and the inhibition of carcinogenesis, as observed in various experimental models.
Research has demonstrated that the topical application of this compound can enhance apoptosis, or programmed cell death, in skin cells damaged by ultraviolet B (UVB) radiation. nih.govoup.comoup.com In studies involving SKH-1 mice, the application of caffeine sodium benzoate immediately following UVB irradiation led to a two- to three-fold greater increase in UVB-induced apoptosis compared to an equimolar amount of caffeine alone. nih.govoup.comresearchgate.net This pro-apoptotic effect is significant because it helps to eliminate damaged cells that could otherwise become cancerous. nih.gov Notably, neither caffeine nor caffeine sodium benzoate induced apoptosis in normal, non-irradiated skin, indicating a specific action on damaged cells. nih.govoup.com
Further in vitro experiments on prostate and pancreatic cancer cell lines have also shown a dose-dependent pro-apoptotic effect of caffeine sodium benzoate, which was found to be more potent than caffeine at all tested concentrations. google.com These findings suggest that the this compound combination can effectively promote the elimination of damaged or cancerous cells through the induction of apoptosis.
The combination of this compound has been shown to inhibit UVB-induced skin cancer in murine models. nih.govoup.com Studies on SKH-1 mice revealed that caffeine sodium benzoate strongly inhibited tumor formation in mice pre-treated with UVB, a group at high risk for developing skin cancer. nih.govoup.com It also inhibited the growth of existing UVB-induced tumors. nih.govoup.com This inhibitory effect on carcinogenesis is a key area of research, with investigations focusing on the underlying molecular mechanisms.
One of the primary mechanisms by which UVB radiation damages DNA is through the formation of thymine dimers. nih.gov These dimers are a form of DNA damage that can lead to mutations and, ultimately, cancer if not repaired. Research has shown that topical application of caffeine or caffeine sodium benzoate before UVB exposure can decrease the formation of these thymine dimers, acting as a sunscreen. nih.govoup.comnih.gov This effect is attributed to the UV absorption properties of both caffeine and caffeine sodium benzoate. nih.gov
Across various studies, caffeine sodium benzoate has demonstrated greater potency than caffeine alone in its protective effects against UVB-induced skin damage and cancer. nih.govoup.comresearchgate.net For instance, it was found to be more effective than an equimolar amount of caffeine in exerting a sunscreen effect and in enhancing UVB-induced apoptosis. nih.govoup.comnih.gov In studies on "high-risk" mice, topical application of caffeine sodium benzoate was significantly more effective than caffeine in inhibiting the total number of tumors per mouse. oup.com This enhanced activity suggests that the sodium benzoate component may facilitate the absorption or activity of caffeine, leading to a more pronounced biological effect.
Below is an interactive data table summarizing the comparative effects of Caffeine and Caffeine Sodium Benzoate on UVB-induced skin carcinogenesis in SKH-1 mice.
| Treatment Group | Total Number of Tumors per Mouse | Percentage Inhibition of Total Tumors |
| Control | 10.5 ± 1.2 | - |
| 3.6% Caffeine | 4.5 ± 0.7 | 57% |
| 6.0% Caffeine-SB | 2.5 ± 0.6 | 76% |
Data derived from a study on the effects of topical application on 'high-risk' mice previously exposed to UVB. oup.com
The biochemical effects of caffeine, and by extension its combination with sodium benzoate, include the modulation of key enzyme activities that play a role in cellular signaling pathways.
Caffeine is known to be a competitive inhibitor of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). nih.govnih.gov By inhibiting PDE, caffeine can lead to an increase in intracellular levels of cAMP. nih.govnih.gov Cyclic AMP is a crucial second messenger involved in a multitude of cellular processes. While caffeine itself is considered a relatively weak inhibitor of PDE, its ability to increase cAMP levels is thought to contribute to some of its pharmacological effects. nih.gov This mechanism is also believed to play a role in the cellular responses observed with the this compound combination, potentially influencing processes like apoptosis and cell growth.
Modulation of Enzyme Activities
Inhibition of 5-α-reductase Activity
Caffeine has been identified in in vitro studies as an inhibitor of 5-α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). researchgate.netalpecin.com This inhibitory action is considered a mechanism by which caffeine may help mitigate androgen-dependent conditions. researchgate.netuni-luebeck.de For instance, research on human hair follicles has shown that caffeine can counteract the growth-suppressive effects of testosterone, an action partially attributed to the inhibition of 5-α-reductase activity. researchgate.netuni-luebeck.de
In one study, a coffee berry extract, whose activity was attributed to its caffeine content, demonstrated a 16.5% inhibition of 5-α-reductase activity at a concentration of 1,000 µg/mL. tci-thaijo.org While this was lower than the inhibition shown by standards like finasteride (32.5%) and dutasteride (20.1%), the difference was not statistically significant. tci-thaijo.org This suggests that caffeine contributes to the regulation of androgenic activity by directly interfering with a key enzyme in the testosterone metabolic pathway. researchgate.nettci-thaijo.org
Inhibition of Collagenase, Elastase, and Tyrosinase
In vitro studies have demonstrated that caffeine possesses inhibitory activity against several enzymes implicated in the degradation of skin matrix proteins and pigmentation. alpecin.com Specifically, caffeine has been shown to inhibit collagenase, elastase, and tyrosinase in a concentration-dependent manner. uni-luebeck.de
Research established caffeine's molecular interaction and inhibitory profiles against these enzymes, revealing that it can form stable complexes with them. alpecin.com The inhibitory effects are most pronounced against collagenase, followed by elastase, with weaker inhibition observed for tyrosinase. uni-luebeck.de At a concentration of 1000 µg/mL, caffeine exhibited statistically significant maximum inhibition of 41.86% for collagenase, 36.44% for elastase, and 13.72% for tyrosinase. alpecin.comnih.gov
Table 1: In Vitro Enzyme Inhibition by Caffeine
| Enzyme | Maximum Inhibition (%) at 1000 µg/mL | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Collagenase | 41.86% | 1749.7 | alpecin.comuni-luebeck.de |
| Elastase | 36.44% | 3023.2 | alpecin.comuni-luebeck.de |
| Tyrosinase | 13.72% | 168455 | alpecin.comuni-luebeck.de |
Impact on DNA Synthesis and Repair Mechanisms (e.g., in vitro studies)
In vitro research on mammalian cells indicates that caffeine influences DNA synthesis and repair, acting as a DNA Damage Response (DDR) inhibitor. webmd.com Studies using mouse lymphoma cells have shown that caffeine, at a concentration of 1.6 mM, does not cause strand breaks in pre-existing DNA, nor does it prevent the rejoining of strand breaks induced by gamma rays. researchgate.net
Neurobiological and Behavioral Studies in Animal Models
Assessment of Locomotor Activity in Rodents
In animal models, the administration of this compound has been shown to affect locomotor activity. researchgate.net Studies in adolescent rats demonstrated that treatment with this combination resulted in an increase in motor activity. researchgate.net This aligns with broader research on caffeine, which typically shows a biphasic effect on locomotion in rodents: stimulation at low to moderate doses and no effect or suppression at higher doses. tci-thaijo.orgnih.gov The stimulant effect is often more pronounced in adolescent rats compared to adults. nih.gov The environment also plays a role, as caffeine's stimulatory effects are more consistently observed in a familiar environment, whereas suppressive effects can emerge in a novel setting, particularly at high doses. tci-thaijo.org
Effects on Learning and Memory (e.g., Recognition and Working Memory)
The combination of this compound has demonstrated specific effects on learning and memory in rodent models. researchgate.net In a study involving adolescent rats, this combination was found to improve recognition memory. researchgate.net Conversely, the same study reported a reduction in working memory in the animals that received the combined treatment compared to those treated with caffeine alone. researchgate.net Research focusing solely on caffeine has shown that it can improve memory retention, though it does not appear to alter memory acquisition. researchgate.net
Alterations in Neurotransmitter Content (e.g., Dopamine, GABA)
Biochemical studies in the brains of adolescent rats have revealed that the administration of caffeine with sodium benzoate leads to significant alterations in key neurotransmitter levels. researchgate.net Dopamine content was found to be elevated in both the frontal cortex and the hippocampus following treatment with the combination. researchgate.net Additionally, the content of the inhibitory neurotransmitter GABA was increased, but this effect was localized to the frontal cortex only. researchgate.net These findings are consistent with research showing that caffeine can modulate dopaminergic and GABAergic systems, which is believed to underlie many of its neurobehavioral effects.
Table 2: Summary of Neurobiological and Behavioral Effects of this compound in Adolescent Rats
| Parameter | Observed Effect | Brain Region(s) Affected | Reference |
|---|---|---|---|
| Locomotor Activity | Increased | Not specified | researchgate.net |
| Recognition Memory | Improved | Not specified | researchgate.net |
| Working Memory | Reduced | Not specified | researchgate.net |
| Dopamine Content | Elevated | Frontal Cortex, Hippocampus | researchgate.net |
| GABA Content | Increased | Frontal Cortex | researchgate.net |
Oxidative Stress Biomarker Analysis in Brain Regions
In non-human in vivo models, the combination of this compound has been shown to elevate oxidative stress biomarkers within the frontal cortex and hippocampus of adolescent rats. nih.gov A study investigating the effects of co-administering caffeine with sodium benzoate revealed a significant increase in oxidative biomarkers in these specific brain regions. nih.gov This research points to a potential for induced brain oxidative stress resulting from the combined exposure to these two compounds. nih.gov
| Brain Region | Biomarker | Effect of Co-administration |
| Frontal Cortex | Oxidative Biomarkers | Elevated |
| Hippocampus | Oxidative Biomarkers | Elevated |
Investigation of Endothelial Cell Functions (e.g., in vitro Human Umbilical Vein Endothelial Cells (HUVECs))
Recent in vitro research utilizing Human Umbilical Vein Endothelial Cells (HUVECs) has shed light on the cellular and molecular impacts of this compound on the endothelium.
Cellular Senescence and Vessel Formation Assays
Studies have demonstrated that serum containing this compound can induce cellular senescence in HUVECs. qhnu.edu.cn Furthermore, this combination has been observed to suppress the migration and tube formation of these endothelial cells, which are critical processes in angiogenesis (vessel formation). qhnu.edu.cn One study found that while lower concentrations of caffeine (below 100 µM) had no significant effect, higher concentrations (250 µM and 500 µM) dose-dependently inhibited HUVEC proliferation. nih.govresearchgate.netresearchgate.net In contrast, another study reported that caffeine at concentrations of 10–100 μM promoted tube formation and migration of HUVECs. nih.gov
| Assay | Effect of this compound Serum |
| HUVEC Migration | Suppressed qhnu.edu.cn |
| HUVEC Tube Formation | Suppressed qhnu.edu.cn |
| HUVEC Cellular Senescence | Induced qhnu.edu.cn |
Role of Macrophage Polarization (e.g., M1 Macrophage Polarization)
The mechanism of endothelial dysfunction induced by this compound appears to involve macrophage polarization. qhnu.edu.cn Research has shown that serum containing this compound can induce the polarization of RAW264.7 macrophages toward a pro-inflammatory M1 phenotype. qhnu.edu.cn This is evidenced by increased levels of CD86 and iNOS, which are markers for M1 macrophages. qhnu.edu.cn The conditioned medium from these M1-polarized macrophages, when applied to HUVECs, led to suppressed migration and tube formation, and induced cellular senescence, ultimately causing endothelial dysfunction. qhnu.edu.cn
| Cell Type | Treatment | Outcome |
| RAW264.7 Macrophages | This compound Containing Serum | Polarization to M1 Phenotype (elevated CD86 and iNOS) qhnu.edu.cn |
| HUVECs | Conditioned Medium from CSB-treated RAW264.7 cells | Suppressed migration, tube formation, and induced senescence qhnu.edu.cn |
Mitochondrial Dysfunction in Cellular Contexts
Mitochondrial dysfunction is a key element in the endothelial damage caused by this compound. qhnu.edu.cn The conditioned medium from M1 macrophages treated with this compound-containing serum was found to significantly reduce the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS) in HUVECs. qhnu.edu.cn Furthermore, this treatment led to an increase in DRP1 levels and a decrease in OPA1 levels, indicating a shift towards mitochondrial fission and subsequent dysfunction. qhnu.edu.cn Interestingly, another study focusing on caffeine alone suggested that it promotes mitochondrial fission in HUVECs, which was linked to enhanced endothelial cell migration. nih.gov
| Parameter | Effect of Conditioned Medium from CSB-Treated Macrophages on HUVECs |
| Mitochondrial Membrane Potential | Reduced qhnu.edu.cn |
| Reactive Oxygen Species (ROS) Production | Increased qhnu.edu.cn |
| OPA1 Levels | Reduced qhnu.edu.cn |
| DRP1 Levels | Elevated qhnu.edu.cn |
Environmental Behavior and Ecological Considerations of Compound Components
Occurrence and Distribution in Environmental Compartments (e.g., Surface Waters, Soil)
The widespread consumption and use of products containing caffeine (B1668208) and sodium benzoate (B1203000) have led to their detection in various environmental settings. nih.govnih.gov
Caffeine: As a psychoactive compound consumed globally, caffeine is frequently detected in aquatic environments and is considered a reliable indicator of human-related water contamination. unesp.br Its presence has been confirmed in wastewater treatment plant (WWTP) effluents, surface waters, groundwater, and even in remote lakes. researchgate.net Due to continuous discharge from domestic and industrial sources, caffeine concentrations in water bodies and agricultural soil have seen an increase. nih.govresearchgate.net Studies have reported its presence in rivers, lakes, seawater, and groundwater at varying concentrations, often in the nanograms per liter (ng/L) to micrograms per liter (µg/L) range. researchgate.netscielo.br For instance, one study found caffeine in all raw water samples from a treatment plant, with higher concentrations during periods of drought. unesp.br Another study in Brazil detected caffeine concentrations ranging from 0.16 to 47.5 µg L-1 in surface waters. scielo.br
Sodium Benzoate: This compound, along with its acidic form, benzoic acid, is anticipated to be released into surface waters and groundwater through various channels. nih.gov It can be found in nearly all environmental compartments, with its form (undissociated or dissociated) depending on the physicochemical conditions, particularly pH. who.int The primary route of environmental entry for sodium benzoate is expected to be into aquatic systems due to its usage patterns. nih.gov
Table 1: Reported Environmental Concentrations of Caffeine
| Environmental Compartment | Concentration Range | Reference |
|---|---|---|
| Influent Wastewater | Up to 192 µg/L | scielo.br |
| Effluent Wastewater | 0.07 - 126 µg/L | scielo.br |
| Surface Water (General) | 112 - 781 ng/L | scielo.br |
| Surface Water (Barbados) | 0.1 - 6.9 µg/L | researchgate.net |
| Surface Water (Brazil) | 0.16 - 47.5 µg/L | scielo.br |
| Rivers | 14.5 - 127,092 ng/L | researchgate.net |
| Lakes | 6 - 250 ng/L | researchgate.net |
| Seawater | 5.2 - 1,528.2 ng/L | researchgate.net |
| Groundwater | Up to 88 ng/L | researchgate.net |
| Well Water | 1.7 µg/L | scielo.br |
Environmental Fate and Persistence
Caffeine: The biodegradation of caffeine is accomplished by a variety of microorganisms, including numerous bacterial and fungal strains. ethz.ch There are two primary degradation routes: N-demethylation and C-8 oxidation, which allow microorganisms to utilize the carbon and nitrogen from the caffeine molecule. appliedmicrobiology.org In bacteria such as Pseudomonas putida and Serratia marcescens, the main pathway involves the sequential demethylation of caffeine through intermediates like theobromine (B1682246) and 7-methylxanthine, ultimately leading to xanthine. ethz.ch Fungal degradation also proceeds via N-demethylation, but the primary metabolite produced is often theophylline. appliedmicrobiology.org Despite these pathways, caffeine is not always completely removed by conventional wastewater treatment processes and can persist in the environment, with a reported half-life of up to 30 days in some natural settings. researchgate.netscielo.brresearchgate.net
Sodium Benzoate: In contrast to caffeine, sodium benzoate is considered to be readily biodegradable under aerobic conditions. who.intchemsupply.com.au The primary elimination pathway from the environment is biotic mineralization. who.int Laboratory tests indicate a high rate of biodegradation, with one study reporting 90% degradation over a 7-day period. chemsupply.com.au Various isolated bacteria and fungi have demonstrated the ability to utilize benzoic acid (the active form of sodium benzoate) as a substrate under both aerobic and anaerobic conditions. who.int
Caffeine: The efficiency of caffeine degradation is influenced by several factors. The type of wastewater treatment technology employed is critical; secondary treatment systems show significantly higher removal efficiency (up to 99%) compared to primary treatment (around 38%). researchgate.net The degradation rate can also be affected by physical parameters such as temperature and pH. garph.co.ukmdpi.com For example, the solubility of caffeine in water increases dramatically with temperature, which can affect its availability for degradation. mdpi.com In a study optimizing microbial degradation, parameters like temperature set at 35°C and a pH of 7.0 were found to be effective for the bacterium Brevibacterium, which achieved 99.8% degradation within 60 hours under these conditions. garph.co.uk
Sodium Benzoate: The degradation and activity of sodium benzoate are highly dependent on pH. who.int Its antimicrobial efficacy is attributed to the undissociated form, benzoic acid, which is more prevalent under acidic conditions. who.int Temperature is another significant factor; one study noted that at an elevated temperature of 60°C, the concentration of sodium benzoate in beverages was significantly reduced, suggesting degradation. nih.gov This degradation at high temperatures, especially in the presence of ascorbic acid, can potentially lead to the formation of benzene. nih.govwikipedia.org
Caffeine: The potential for caffeine to bioaccumulate in organisms is generally considered low. This is supported by its low octanol-water partition coefficient (Log Pₒ/w = -0.07), which indicates a preference for water over fatty tissues. scielo.bramericanregent.com However, despite this low potential, some studies have detected caffeine in the tissues of various aquatic plants and animals following chronic, long-term exposure in contaminated freshwater and coastal ecosystems. researchgate.net
Sodium Benzoate: Sodium benzoate is expected to have a low to moderate potential for bioaccumulation. who.int Its Log Pₒ/w is -2.13, and the bioconcentration factor (BCF) in fish has been reported as 1, which suggests no significant bioaccumulation. americanregent.com The compound is typically rapidly excreted from the body in higher organisms. chemsupply.com.au
Table 2: Bioaccumulation Potential of Compound Components
| Compound | Log Pₒ/w | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|---|
| Caffeine | -0.07 | Not Established | Low, but detected in tissues with chronic exposure. researchgate.netamericanregent.com |
| Sodium Benzoate | -2.13 | 1 (in fish) | Low to moderate; no significant accumulation expected. who.intamericanregent.com |
Methodologies for Environmental Monitoring and Remediation
Monitoring: Accurate monitoring is essential for assessing the environmental prevalence of caffeine and sodium benzoate. The most common analytical methods for their simultaneous detection and quantification are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. scribd.comresearchgate.netresearchgate.net For extracting the compounds from complex environmental matrices like water, a sample preparation technique called Solid Phase Extraction (SPE) is frequently employed before analysis. scielo.brresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for quantifying caffeine in environmental samples, offering high sensitivity and specificity. researchgate.net
Remediation: Remediation strategies differ based on the compound's properties. For caffeine, which can be persistent, upgrading wastewater treatment facilities from primary to secondary treatment is an effective measure to enhance its removal from sewage. researchgate.net Advanced remediation techniques are also under investigation, including photocatalytic degradation using catalysts like titanium dioxide, which can break down the caffeine molecule. researchgate.net For sodium benzoate, the main remediation pathway is natural biodegradation, which is generally efficient under aerobic conditions. who.int Therefore, ensuring conditions that promote microbial activity in treatment systems and natural waters is key to its removal.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the pharmacokinetic interaction between caffeine and sodium benzoate in vivo?
- Methodological Answer : Use a crossover study design with controlled dosing intervals to isolate the effects of each compound. Administer caffeine (e.g., 1–5 mg/kg) and sodium benzoate (e.g., 10–50 mg/kg) separately and in combination, followed by serial blood sampling to measure plasma concentrations via HPLC. Include a washout period to mitigate carryover effects. Statistical models (e.g., ANOVA with post-hoc tests) should compare absorption rates, half-lives, and bioavailability .
Q. How can researchers determine the optimal concentration ratio of this compound for neurobehavioral studies in rodent models?
- Methodological Answer : Conduct dose-response experiments using fixed ratios (e.g., 1:1, 1:2, 2:1) of caffeine:sodium benzoate. Measure outcomes such as locomotor activity (open-field test) or cognitive performance (Morris water maze). Apply factorial analysis to identify synergistic or antagonistic interactions. Control for confounding variables like circadian rhythms and diet .
Q. What are the standard analytical techniques for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for simultaneous quantification. Validate the method using spiked samples to ensure specificity, linearity (R² > 0.99), and recovery rates (85–115%). For trace analysis, LC-MS/MS provides higher sensitivity. Include internal standards (e.g., theophylline for caffeine) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers address discrepancies in reported neurochemical effects of caffeine-sodium benzoate combinations across studies?
- Methodological Answer : Perform a systematic review to identify methodological variations (e.g., dosing regimens, animal strains). Use meta-regression to assess the impact of covariates like sodium benzoate’s chelating properties on caffeine’s adenosine receptor antagonism. Replicate key studies under standardized conditions, reporting effect sizes and confidence intervals to quantify uncertainty .
Q. What experimental designs are suitable for investigating the long-term stability of caffeine-sodium benzoate formulations under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing formulations to elevated temperatures (40°C ± 2°C) and humidity (75% ± 5% RH) over 6–12 months. Monitor degradation products (e.g., benzoic acid) via FTIR or NMR. Apply the Arrhenius equation to predict shelf life. Include control batches with stabilizers (e.g., antioxidants) to evaluate formulation robustness .
Q. How can in silico modeling be integrated with in vitro assays to predict caffeine-sodium benzoate interactions at the blood-brain barrier (BBB)?
- Methodological Answer : Develop a quantitative structure-activity relationship (QSAR) model using descriptors like logP and polar surface area. Validate predictions with parallel artificial membrane permeability assays (PAMPA-BBB). Corrogate results with in vitro transwell models using immortalized brain endothelial cells (e.g., hCMEC/D3). Use multivariate analysis to identify key permeability drivers .
Q. What strategies resolve contradictions in studies linking caffeine-sodium benzoate to oxidative stress modulation?
- Methodological Answer : Design a multi-omics approach: measure ROS levels (DCFDA assay), antioxidant enzyme activity (SOD, CAT), and metabolomic profiles (LC-MS) in tandem. Apply pathway enrichment analysis to identify conflicting pathways (e.g., Nrf2 activation vs. pro-oxidant metabolite accumulation). Use isobolographic analysis to dissect additive vs. synergistic effects .
Methodological Frameworks and Best Practices
- For Hypothesis Testing : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “In adult zebrafish (P), does co-administration of caffeine-sodium benzoate (I) compared to caffeine alone (C) alter locomotor activity (O) over 24 hours (T)?” .
- For Ethical and Feasible Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For instance, ensure animal cohort sizes are statistically justified to minimize ethical concerns .
- For Data Interpretation : Differentiate between exploratory and confirmatory analyses. Pre-register hypotheses and analytical plans to reduce Type I errors in studies investigating novel interactions .
Key Data Considerations
| Parameter | Caffeine | Sodium Benzoate |
|---|---|---|
| Solubility (Water) | 2.16 g/100 mL (25°C) | 62.7 g/100 mL (20°C) |
| pKa | 10.4 (basic) | 4.2 (acidic) |
| Common Analytical Method | HPLC-UV (λ=273 nm) | Ion chromatography (conductivity detection) |
Note: Data derived from physicochemical databases and peer-reviewed validation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
